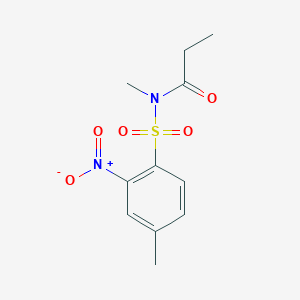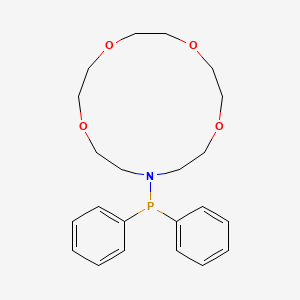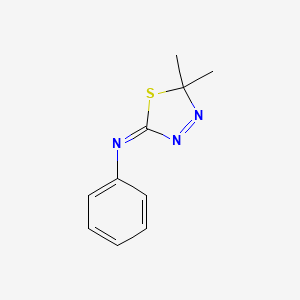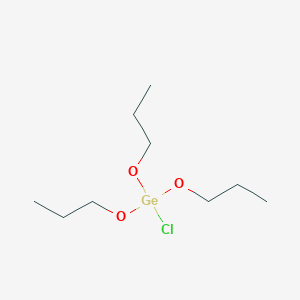
N-Methyl-N-(4-methyl-2-nitrobenzene-1-sulfonyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-(4-methyl-2-nitrobenzene-1-sulfonyl)propanamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonyl group attached to a benzene ring, which is further substituted with a nitro group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(4-methyl-2-nitrobenzene-1-sulfonyl)propanamide typically involves multiple steps. One common method includes the nitration of toluene to form 4-methyl-2-nitrotoluene, followed by sulfonation to introduce the sulfonyl group. The final step involves the reaction of the sulfonylated intermediate with N-methylpropanamide under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(4-methyl-2-nitrobenzene-1-sulfonyl)propanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The sulfonyl group can be reduced to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitrobenzene derivatives.
Reduction: Formation of amine or thiol derivatives.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
N-Methyl-N-(4-methyl-2-nitrobenzene-1-sulfonyl)propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor due to the presence of the sulfonyl group.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of bacterial infections.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-Methyl-N-(4-methyl-2-nitrobenzene-1-sulfonyl)propanamide involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins. This interaction can inhibit the activity of the target enzyme, leading to various biological effects. The nitro group may also play a role in the compound’s reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-4-nitroaniline: Similar structure but lacks the sulfonyl group.
4-Methyl-2-nitrobenzenesulfonamide: Similar structure but lacks the N-methylpropanamide moiety.
N-Methyl-N-(4-nitrobenzene-1-sulfonyl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.
Uniqueness
N-Methyl-N-(4-methyl-2-nitrobenzene-1-sulfonyl)propanamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
CAS No. |
90334-94-4 |
|---|---|
Molecular Formula |
C11H14N2O5S |
Molecular Weight |
286.31 g/mol |
IUPAC Name |
N-methyl-N-(4-methyl-2-nitrophenyl)sulfonylpropanamide |
InChI |
InChI=1S/C11H14N2O5S/c1-4-11(14)12(3)19(17,18)10-6-5-8(2)7-9(10)13(15)16/h5-7H,4H2,1-3H3 |
InChI Key |
FFRIRXRAFPFKHN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C)S(=O)(=O)C1=C(C=C(C=C1)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-Methyl-2,5-bis[(trimethylsilyl)oxy]-1H-pyrrole](/img/structure/B14346869.png)

![Dodecyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14346873.png)


![Dimethyl 5-oxobicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B14346885.png)





